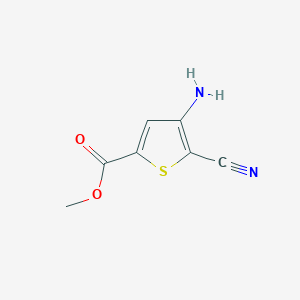

Methyl 4-aMino-5-cyanothiophene-2-carboxylate

Overview

Description

Methyl 4-amino-5-cyanothiophene-2-carboxylate is a versatile organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as thiophene-2-carboxylic acid and appropriate reagents.

Amination: The thiophene ring is subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents like ammonia or ammonium salts under specific reaction conditions.

Cyano Group Introduction: The cyano group at the 5-position is introduced through a cyanoation reaction, often using reagents like cyanogen bromide or sodium cyanide.

Methylation: Finally, the carboxylate group is methylated using agents like methanol in the presence of a strong acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens, while nucleophilic substitutions may involve alkyl halides.

Major Products Formed:

Oxidation Products: Oxidation can yield compounds such as this compound oxide.

Reduction Products: Reduction can produce Methyl 4-amino-5-aminomethylthiophene-2-carboxylate.

Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-5-cyanothiophene-2-carboxylate has found applications in several scientific research areas:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-amino-5-cyanothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 5-amino-4-cyanothiophene-2-carboxylate

Methyl 4-amino-5-hydroxythiophene-2-carboxylate

Methyl 4-amino-5-methylthiophene-2-carboxylate

Biological Activity

Methyl 4-amino-5-cyanothiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of Biological Activity

This compound has been investigated for its potential as an antimicrobial agent and anticancer drug . Research indicates that this compound exhibits notable activity against various pathogens and cancer cell lines, making it a candidate for further development in therapeutic applications.

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported in the low micromolar range. The proposed mechanism involves the inhibition of bacterial enzymes and disruption of cell membranes, leading to cell death .

Anticancer Properties

In cancer research, this compound has been found to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating potent antiproliferative effects. For instance, certain derivatives showed IC50 values in the nanomolar range, suggesting strong potential for therapeutic use .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may inhibit essential bacterial enzymes or interfere with peptidoglycan synthesis in bacterial cell walls, a crucial target for antibiotic development .

- Anticancer Mechanism : It is believed to modulate cellular signaling pathways involved in cell proliferation and survival. The induction of apoptosis in cancer cells may occur through mitochondrial pathways or activation of caspases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 5-amino-4-cyanothiophene-2-carboxylate | 98257-18-2 | Exhibits similar antimicrobial properties but different efficacy profiles. |

| Methyl 4-amino-5-hydroxythiophene-2-carboxylate | Not available | Focused on different biological targets, less studied. |

| Methyl 4-amino-5-methylthiophene-2-carboxylate | Not available | Shows varied reactivity due to additional methyl group. |

These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC of 0.21 µM against Pseudomonas aeruginosa, indicating its strong antibacterial properties .

- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines showed that this compound could reduce cell viability significantly, with IC50 values as low as 9.1 nM reported for certain derivatives .

- Mechanistic Insights : Molecular docking studies have been employed to elucidate binding interactions between the compound and target enzymes involved in bacterial resistance mechanisms, providing insights into its potential as a lead compound for drug development .

Properties

IUPAC Name |

methyl 4-amino-5-cyanothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBPCVALLYUGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739114 | |

| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-51-5 | |

| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.